2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
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Overview
Description
2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide is a chemical compound that belongs to the class of triazolopyridines. This compound features a trifluoromethyl group, which is known for its significance in pharmaceuticals, agrochemicals, and materials due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide typically involves multiple steps, starting with the formation of the triazolopyridine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the chloro group to a more oxidized state.
Reduction: : Reducing the trifluoromethyl group or other functional groups present.
Substitution: : Replacing the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the molecules it is part of.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for developing new drugs or bioactive molecules.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry
In industry, this compound can be used in the development of new materials with enhanced properties, such as increased resistance to degradation and improved thermal stability.
Mechanism of Action
The mechanism by which 2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can interact with various biological targets, potentially affecting enzyme activity, receptor binding, or cellular processes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]butanamide
2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pentanamide
Uniqueness
The uniqueness of 2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide lies in its specific structure, particularly the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. These properties can influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N4O/c1-6(12)10(20)16-4-9-18-17-8-3-2-7(5-19(8)9)11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPXOZQNUNHLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=C2N1C=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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